dextrorphan O-glucuronide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H31NO7 |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[[(1S,9S,10S)-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C23H31NO7/c1-24-9-8-23-7-3-2-4-14(23)16(24)10-12-5-6-13(11-15(12)23)30-22-19(27)17(25)18(26)20(31-22)21(28)29/h5-6,11,14,16-20,22,25-27H,2-4,7-10H2,1H3,(H,28,29)/t14-,16+,17+,18+,19-,20+,22?,23+/m1/s1 |
InChI Key |
YQAUTKINOXBFCA-DCWOAAMISA-N |
Isomeric SMILES |
CN1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)OC5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
Canonical SMILES |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Origin of Product |
United States |
Enzymatic Biotransformation and Glucuronidation Mechanisms of Dextrorphan O Glucuronide Formation
Determination of Michaelis-Menten Parameters (K_m, V_max) in In Vitro Systems
The kinetics of dextrorphan (B195859) O-glucuronide formation can often be described by the Michaelis-Menten model, which relates the reaction velocity to the substrate concentration. nih.govtandfonline.com The Michaelis-Menten constant (K_m) represents the substrate concentration at which the reaction rate is half of its maximum, and the maximum velocity (V_max) is the maximum rate of the reaction. nih.gov These parameters are crucial for predicting how the body will handle varying concentrations of dextrorphan.
A physiologically based pharmacokinetic (PBPK) model for dextromethorphan (B48470) and its metabolites utilized Michaelis-Menten kinetics to describe the O-demethylation of dextromethorphan to dextrorphan. nih.gov While specific K_m and V_max values for dextrorphan O-glucuronide formation are determined in research settings, they can vary depending on the in vitro system and the specific UGT isoforms present. researchgate.net
Table 1: Kinetic Parameters of Dextrorphan Metabolism in Human Liver Microsomes researchgate.net
| Reaction | Parameter | Value |
| Dextrorphan -> Dextrorphan-O-glucuronide | K_m (µM) | Data not explicitly provided in the search results |
| V_max (pmol/min/mg protein) | Data not explicitly provided in the search results | |
| Dextromethorphan -> Dextrorphan | K_m (µM) | Data not explicitly provided in the search results |
| Dextrorphan -> 3-hydroxymorphinan | K_m (µM) | Data not explicitly provided in the search results |
Note: While the referenced study describes the kinetic characterization, specific numerical values for K_m and V_max for this compound formation were not available in the provided search snippets.
Interplay with Cytochrome P450 Cyp Pathways in Dextrorphan Metabolism Preceding Glucuronidation
CYP2D6-Mediated O-Demethylation of Dextromethorphan to Dextrorphan
The principal metabolic pathway for the formation of dextrorphan from dextromethorphan is O-demethylation, a reaction predominantly catalyzed by the cytochrome P450 enzyme CYP2D6. nih.govwikipedia.orgspringermedizin.de This enzyme is located primarily in the liver and is responsible for the metabolism of a significant number of clinically used drugs. livermetabolism.comfrontiersin.org The conversion of dextromethorphan to dextrorphan via CYP2D6 is considered a high-affinity pathway, making it the dominant route of metabolism, especially at therapeutic concentrations. scilit.comcapes.gov.br In vitro studies using human liver microsomes have confirmed that CYP2D6 is the main enzyme responsible for dextrorphan formation at substrate concentrations below 10 μM. scilit.comresearchgate.net
The activity of CYP2D6 is subject to significant genetic polymorphism, which leads to wide interindividual variability in the rate of dextromethorphan metabolism. researchgate.netnih.gov Individuals can be categorized based on their CYP2D6 metabolic capacity, ranging from poor to extensive metabolizers. nih.gov This genetic variation directly impacts the pharmacokinetics of dextromethorphan; in individuals with reduced or no CYP2D6 function (poor metabolizers), the O-demethylation of dextromethorphan to dextrorphan is significantly slower. frontiersin.orgwikipedia.org Research has shown that O-demethylation by CYP2D6 accounts for at least 80% of the dextrorphan formed during dextromethorphan metabolism. wikipedia.org
While CYP2D6 is the primary catalyst, other enzymes such as CYP2C9 and CYP2C19 have been shown to form dextrorphan from dextromethorphan in vitro, though their contribution is minor compared to CYP2D6. scilit.comresearchgate.net Inhibition studies have demonstrated that quinidine (B1679956), a selective CYP2D6 inhibitor, strongly inhibits the formation of dextrorphan. scilit.com For instance, one study noted that quinidine reduced the yield of dextrorphan by 84% in a microbial model mimicking human CYP2D6 metabolism. nih.gov
| Metabolic Pathway | Primary Enzyme | Metabolite Formed | Kinetic Parameter (Km) | Notes |
|---|---|---|---|---|
| O-demethylation | CYP2D6 | Dextrorphan | 3–13 μM (high-affinity) | Dominant pathway; subject to genetic polymorphism. nih.govscilit.comcapes.gov.br |
| N-demethylation | CYP3A4 | 3-Methoxymorphinan | ~259 μM | A major alternative pathway, especially in CYP2D6 poor metabolizers. researchgate.netscilit.com |
CYP3A4-Mediated N-Demethylation of Dextrorphan
Once dextrorphan is formed, it can be further metabolized through N-demethylation. This reaction is primarily mediated by the cytochrome P450 enzyme CYP3A4. researchgate.netwikipedia.org The product of this N-demethylation is 3-hydroxymorphinan. researchgate.netdrugbank.com
Elimination Pathways and Mechanisms
The elimination of dextrorphan O-glucuronide from the body is a key step in the clearance of dextromethorphan and its metabolites. This process is primarily handled by the renal system through a combination of filtration and active transport mechanisms.
Renal Elimination via Passive Glomerular Filtration and Active Secretion
Research based on physiologically based pharmacokinetic (PBPK) models has established that this compound is eliminated from the body renally. nih.govnih.gov This elimination occurs through two primary mechanisms within the kidneys: passive glomerular filtration and active secretion into the urine. nih.gov The glucuronidation process itself significantly increases the water solubility of dextrorphan, facilitating its efficient removal via these renal pathways. smolecule.com The complete elimination pathway involves the metabolism of dextromethorphan to dextrorphan, which is then converted to this compound and subsequently excreted in the urine. nih.gov
Metabolic Ratios in Pharmacokinetic Assessment
Metabolic ratios involving dextrorphan and its parent compound, dextromethorphan, are widely utilized in clinical pharmacology as tools to assess metabolic enzyme activity, particularly for CYP2D6 phenotyping.
Dextrorphan/Dextromethorphan Area Under the Curve Ratio (AUC_m/AUC_p) as a Measure of Metabolism
The ratio of the area under the plasma concentration-time curve (AUC) of the metabolite (dextrorphan) to the parent drug (dextromethorphan), denoted as AUCm/AUCp, serves as a sensitive measure of metabolic activity. mdpi.com Studies have shown a strong correlation between the oral clearance of dextromethorphan and the dextromethorphan-to-dextrorphan AUC ratio (r = 0.84), indicating its reliability in reflecting in vivo CYP2D6 activity. researchgate.netresearchgate.net This contrasts with the urinary metabolic ratio, which shows a much weaker correlation with oral clearance. researchgate.net The AUC ratio is considered a more sensitive endpoint for quantifying CYP2D6 inhibition compared to changes in the parent drug's AUC alone. mdpi.com In vitro data has been used to predict this in vivo AUCm/AUCp ratio, though predictions can sometimes overestimate the observed values. researchgate.net
| Metabolic Index | Correlation Coefficient (r) | Significance (p-value) | Reference |
|---|---|---|---|
| Dextromethorphan/Dextrorphan AUC Ratio | 0.84 | 0.005 | researchgate.netresearchgate.net |
| Dextromethorphan Urinary Metabolic Ratio | 0.24 | 0.04 | researchgate.net |
Urinary Cumulative Metabolic Ratio (UCMR) for In Vivo CYP2D6 Phenotyping
The Urinary Cumulative Metabolic Ratio (UCMR), typically calculated as the amount of dextromethorphan divided by the sum of dextrorphan and this compound [DXM/(DXO + DXO-Glu)] in urine, is a widely applied measure for in vivo CYP2D6 phenotyping. nih.govnih.gov This non-invasive metric helps to classify individuals into different metabolizer phenotypes, such as poor (PM), intermediate (IM), extensive (EM), and ultrarapid (UM) metabolizers. nih.govnih.gov Physiologically based pharmacokinetic (PBPK) models have been developed and validated using extensive datasets of dextromethorphan and its metabolites, including this compound. nih.govresearchgate.net These models demonstrate that the UCMR is a robust indicator, largely unaffected by variations in dosing protocol, and can be used to estimate the risk of genotype-phenotype mismatches in populations. nih.govnih.gov
Interspecies Variability in this compound Pharmacokinetics
Significant variability in the pharmacokinetics of dextromethorphan and its metabolites, including this compound, exists between different species. These differences are often attributed to variations in the activity and expression of metabolic enzymes like the CYP family.
In horses, for example, the disposition of dextromethorphan varies markedly among individuals. avma.org Following oral administration, plasma concentrations of total dextrorphan (the sum of free dextrorphan and its glucuronide conjugate) show wide variation. avma.org One study in horses reported the area under the curve for conjugated dextrorphan to be substantially higher than that for free dextrorphan or the parent compound, highlighting the significance of the glucuronidation pathway in this species. researchgate.net Based on metabolic ratios, horses have been categorized into poor, extensive, and ultrarapid metabolizer phenotypes, similar to humans. avma.org
Comparative studies across various species reveal further differences. A study comparing mice, rats, dogs, monkeys, and microminipigs showed distinct pharmacokinetic profiles for dextromethorphan and dextrorphan. longdom.org For instance, the AUC ratio of dextrorphan to dextromethorphan after oral administration differed significantly across these species, reflecting interspecies differences in metabolic pathways. longdom.org Such variability underscores the challenge of extrapolating pharmacokinetic data from animal models to humans and highlights the importance of species-specific metabolic profiling in drug development and risk assessment. researchgate.net
| Parameter | Dextromethorphan (DM) | Free Dextrorphan (DXO) | Conjugated Dextrorphan | Reference |
|---|---|---|---|---|
| AUC (h*ng/mL) | 563.8 | 2.19 | 6,691 | researchgate.net |
| Cmax (ng/mL) | 519.4 | - | - | researchgate.net |
| t1/2 (h) | 12.4 | - | - | researchgate.net |
Comparative Analysis Across Animal Models (e.g., Equine, Canine)
The disposition of dextrorphan, a principal metabolite of dextromethorphan, exhibits notable variations across different animal species, particularly concerning its conversion to this compound. Research in equine and canine models highlights these distinctions in pharmacokinetic profiles.
In horses, following oral administration of dextromethorphan, there is a rapid and extensive conversion to dextrorphan, which is then efficiently conjugated to form this compound. nih.govuky.edu One study reported that after a single oral dose of dextromethorphan (2 mg/kg) in horses, the area under the curve (AUC) for conjugated dextrorphan was significantly higher than that of free dextrorphan, indicating extensive glucuronidation. nih.govresearchgate.net Specifically, the AUC for conjugated dextrorphan was 6,691 hng/mL, while the AUC for free dextrorphan was only 2.19 hng/mL. nih.govresearchgate.net This demonstrates that in horses, glucuronidation is a major metabolic pathway for dextrorphan. uky.edu The peak plasma concentration (Cmax) of dextromethorphan was 519.4 ng/mL, reached at a Tmax of 0.55 hours, with a half-life of 12.4 hours. nih.govresearchgate.net
In contrast, studies in dogs have shown different pharmacokinetic parameters. Following both intravenous (2.2 mg/kg) and oral (5 mg/kg) administration of dextromethorphan in healthy dogs, free dextrorphan was not detected in any plasma samples. researchgate.net However, enzymatic treatment of the plasma with glucuronidase released both dextromethorphan and dextrorphan, confirming that conjugation is a metabolic route. researchgate.net This suggests that glucuronidation of dextrorphan also occurs in dogs, but the extent and rate may differ from horses. The oral bioavailability of dextromethorphan in dogs was found to be low, at approximately 11%. researchgate.net
These findings underscore the species-specific differences in the metabolism and disposition of dextrorphan, with horses demonstrating a particularly high capacity for glucuronide conjugation.
Interactive Data Table: Comparative Pharmacokinetics of Dextromethorphan and Metabolites
| Species | Parameter | Value | Unit |
| Equine | Dextromethorphan Cmax | 519.4 | ng/mL |
| Equine | Dextromethorphan Tmax | 0.55 | h |
| Equine | Dextromethorphan t1/2 | 12.4 | h |
| Equine | Dextromethorphan AUC | 563.8 | hng/mL |
| Equine | Free Dextrorphan AUC | 2.19 | hng/mL |
| Equine | Conjugated Dextrorphan AUC | 6,691 | h*ng/mL |
| Canine | Dextromethorphan Oral Bioavailability | 11 | % |
Identification of Glucuronide Conjugation as a Metabolic Route Across Species
Glucuronide conjugation is a well-established and significant metabolic pathway for dextrorphan across various species, including humans, horses, and dogs. researchgate.nettouro.eduthoroughbreddailynews.comnih.gov This process, catalyzed by UDP-glucuronosyltransferases (UGTs), involves the attachment of a glucuronic acid moiety to dextrorphan, which increases its water solubility and facilitates its excretion from the body, primarily in the urine. uky.edunih.govwikipedia.org
In humans, after the initial O-demethylation of dextromethorphan to dextrorphan by the enzyme CYP2D6, the majority of dextrorphan is rapidly glucuronidated to form dextrorphan-O-glucuronide. touro.edunih.gov In fact, approximately 97-98% of dextrorphan in plasma exists as the O-glucuronide conjugate. touro.edu
Similarly, in horses, dextrorphan is primarily excreted in the urine as its O-glucuronide metabolite. thoroughbreddailynews.com The horse's liver is highly efficient at this rapid conversion. uky.edu Studies have confirmed that after oral administration of dextromethorphan to horses, dextrorphan is predominantly eliminated in the urine as the O-demethylated metabolite. nih.govresearchgate.net In addition to this compound, other glucuronidated metabolites have been identified in equine plasma. nih.govresearchgate.net
In canine models, while free dextrorphan may not be readily detectable in plasma after dextromethorphan administration, enzymatic hydrolysis of plasma samples reveals the presence of dextrorphan, indicating that it is present in a conjugated form. researchgate.net This confirms that glucuronidation is a relevant metabolic route in dogs as well. researchgate.net
The consistent identification of this compound as a major metabolite across these different species highlights the universal importance of this conjugation pathway in the detoxification and elimination of dextrorphan. uky.eduresearchgate.nettouro.eduthoroughbreddailynews.com
Advanced Analytical Methodologies for Dextrorphan O Glucuronide Quantification in Biological Matrices
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of dextrorphan (B195859) O-glucuronide due to its superior sensitivity and specificity. nih.govnih.gov This technique allows for the direct measurement of the intact glucuronide conjugate, as well as the parent drug and other metabolites, in a single analytical run.
The development of robust LC-MS/MS methods involves careful optimization of several parameters to ensure accurate and reliable quantification. This includes the selection of an appropriate chromatographic column and mobile phase to achieve optimal separation of dextrorphan O-glucuronide from other endogenous and exogenous compounds present in the biological matrix. nih.govnih.gov Sample preparation is another critical step, often involving protein precipitation or liquid-liquid extraction to remove interfering substances. nih.govnih.gov For instance, a method for rat plasma utilized protein precipitation with acetonitrile, followed by chromatographic separation on a SB-C18 column. nih.gov The sensitivity of these methods is typically in the low nanogram per milliliter (ng/mL) range, with lower limits of quantitation (LLOQ) around 1 ng/mL for dextrorphan. nih.gov
| Parameter | Optimized Condition | Reference |
| Sample Preparation | Protein precipitation with acetonitrile | nih.gov |
| Chromatographic Column | SB-C18 | nih.gov |
| Lower Limit of Quantitation (LLOQ) | 1 ng/mL for dextrorphan | nih.gov |
| Linearity Range | 1–250 ng/mL for dextrorphan | nih.gov |
Electrospray ionization (ESI) is the most commonly used ionization technique for the analysis of dextrorphan and its metabolites by LC-MS/MS. nih.govingentaconnect.com ESI allows for the gentle ionization of the analytes, producing protonated molecules that can be detected by the mass spectrometer. To enhance selectivity and sensitivity, multiple reaction monitoring (MRM) is employed. nih.govingentaconnect.com In MRM, specific precursor-to-product ion transitions are monitored for each analyte. For dextrorphan, a common transition is m/z 257.9→200.6. ingentaconnect.com This highly specific detection method minimizes interference from other compounds in the matrix, leading to more accurate quantification. nih.gov
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Dextromethorphan (B48470) (DXM) | 271.8 | 214.6 | ingentaconnect.com |
| Dextrorphan (DXO) | 257.9 | 200.6 | ingentaconnect.com |
Method Development and Optimization for Specificity and Sensitivity
High-Pressure Liquid Chromatography (HPLC) with Fluorescence Detection
Prior to the widespread adoption of LC-MS/MS, high-performance liquid chromatography (HPLC) with fluorescence detection was a common method for the analysis of dextrorphan. tandfonline.comnih.gov This method takes advantage of the native fluorescence of dextrorphan, providing a sensitive and specific means of detection. While generally less sensitive than LC-MS/MS, HPLC-fluorescence methods can achieve adequate sensitivity for many applications, with the ability to measure plasma concentrations of dextrorphan. pk-db.com A key requirement for this method when analyzing this compound is the preliminary cleavage of the glucuronide moiety to release the fluorescent dextrorphan molecule. tandfonline.com
Enzymatic Hydrolysis Techniques for Conjugate Analysis
To quantify the total amount of dextrorphan, which exists in both unconjugated (free) and conjugated (glucuronide) forms, an enzymatic hydrolysis step is often employed prior to analysis. tandfonline.comnih.gov This is particularly necessary for methods like HPLC with fluorescence detection that cannot directly measure the glucuronide conjugate.
The enzyme β-glucuronidase is used to specifically cleave the glucuronic acid from this compound, releasing free dextrorphan for quantification. tandfonline.comnih.gov The efficiency of this enzymatic reaction is critical for accurate results and can be influenced by factors such as the source of the enzyme (e.g., from Helix pomatia or recombinant sources), incubation time, and temperature. e-b-f.eumdpi.com For example, recombinant β-glucuronidases have shown high efficiency, achieving over 90% hydrolysis of many glucuronides within just 5 minutes. mdpi.com The completeness of the hydrolysis reaction is often monitored using a fortified control sample to ensure accurate determination of the total metabolite concentration. restek.com
| Enzyme Source | Incubation Time for >90% Hydrolysis | Optimal Temperature | Reference |
| Recombinant β-glucuronidase (B-One™) | 5 minutes | Varied (20-55 °C) | mdpi.com |
| β-glucuronidase/arylsulfatase (Helix Pomatia) | > 24 hours | 40-55 °C | mdpi.com |
The quantification of both total and unconjugated dextrorphan provides valuable insights into the extent of glucuronidation. scholaris.ca Total dextrorphan is measured after enzymatic hydrolysis of the plasma or urine sample, while the unconjugated form is measured directly without the hydrolysis step. e-b-f.eu The concentration of this compound can then be calculated by subtracting the concentration of the unconjugated metabolite from the total metabolite concentration. e-b-f.eu LC-MS/MS methods can also directly quantify the intact this compound, allowing for a more direct comparison with the unconjugated form. nih.gove-b-f.eu
Use of Glucuronidase for Conjugate Cleavage
Validation Parameters for Bioanalytical Methods
The validation of bioanalytical methods is essential to ensure the reliability and acceptability of analytical results. europa.eu For a metabolite like this compound, this process confirms that the chosen analytical technique is suitable for its intended purpose. The key parameters established during validation include linearity, precision, accuracy, limits of detection and quantitation, and the assessment of recovery and matrix effects. europa.eugtfch.org Regulatory bodies like the European Medicines Agency (EMA) provide guidelines that outline the acceptance criteria for these validation parameters. europa.eu
Quantification of this compound can be approached directly, by measuring the intact conjugate, or indirectly. e-b-f.eu The indirect method, which is frequently employed, involves the enzymatic or chemical hydrolysis of the glucuronide bond to release the aglycone, dextrorphan, which is then quantified. e-b-f.euresearchgate.netresearchgate.net In such cases, the validation parameters are established for the measurement of dextrorphan, reflecting the concentration of the original glucuronide metabolite. uci.edu
Linearity and Dynamic Range
The linearity of a bioanalytical method demonstrates the proportional relationship between the concentration of the analyte and the analytical response over a specified range. rrml.ro The dynamic or calibration range is defined by the lower limit of quantitation (LLOQ) and the upper limit of quantitation (ULOQ). europa.eu For methods quantifying this compound indirectly, linearity is established for dextrorphan following the hydrolysis step.
Bioanalytical methods developed for dextromethorphan and its metabolites, including dextrorphan derived from its glucuronide conjugate, consistently demonstrate excellent linearity. Studies using liquid chromatography-tandem mass spectrometry (LC-MS/MS) report a linear relationship with correlation coefficients (r or r²) typically exceeding 0.99. researchgate.netresearchgate.netoup.comresearchgate.net The calibration model is generally accepted if the back-calculated concentrations of the standards are within ±15% of the nominal value (±20% at the LLOQ). rrml.ro
Table 1: Examples of Linear Ranges for Dextrorphan Quantification in Biological Matrices Note: This data pertains to the quantification of dextrorphan, which in many metabolic studies includes the amount derived from the hydrolysis of this compound.
| Matrix | Analytical Method | Linear Range | Correlation Coefficient (r²) | Citation |
| Human Plasma | UPLC-MS/MS | 0.500–100 nM | ≥0.995 | researchgate.net |
| Rat Plasma | LC-MS/MS | 0.102–209.017 ng/mL | Not Specified | researchgate.netnih.gov |
| Human Urine | Capillary GC | 0.39–77.8 µmol/L | >0.995 | researchgate.net |
| Oral Fluid | LC-MS/MS | 5–100 ng/mL | Not Specified | researchgate.netoup.comnih.gov |
| Rat Plasma | LC-MS/MS | 1–250 ng/mL | Not Specified | ingentaconnect.com |
Precision and Accuracy
Precision measures the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample, expressed as the coefficient of variation (CV) or relative standard deviation (RSD). uci.edu Accuracy refers to the closeness of the mean test results to the true or nominal concentration. rrml.rofda.gov According to regulatory guidelines, for quality control (QC) samples, the precision (CV) should not exceed 15%, and the mean accuracy should be within ±15% of the nominal values. europa.eu For the LLOQ, a CV of ≤20% and an accuracy within ±20% are acceptable. europa.eugtfch.org
Validation studies for methods measuring dextrorphan, including that released from this compound, demonstrate high precision and accuracy that meet these regulatory standards. Both within-run (intra-day) and between-run (inter-day) precision and accuracy are assessed at multiple concentration levels (low, medium, and high). europa.eu
Table 2: Summary of Precision and Accuracy Data for Dextrorphan Quantification Note: This data is from methods quantifying dextrorphan, the aglycone of this compound.
| Matrix | Analytical Method | Precision (%CV / %RSD) | Accuracy (%RE / Range) | Citation |
| Human Plasma | UPLC-MS/MS | Within 11.6% | 92.7–110.6% | researchgate.net |
| Rat Brain Microsomes | UPLC-MS/MS | Validated | Validated | nih.govchapman.edu |
| Human Urine | Capillary GC | <7.3% | Not Specified | researchgate.net |
| Human Urine | LC-MS/MS | <15% | 96.3–113.8% | nih.gov |
| Human Hair | LC-MS/MS | <10% | 87.5–101% | researchgate.net |
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
The limit of detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified with acceptable precision and accuracy. researchgate.net The lower limit of quantitation (LLOQ) is the lowest concentration on the calibration curve that can be quantitatively determined with acceptable precision (≤20% CV) and accuracy (within ±20% of nominal). gtfch.orgrrml.ro
Sensitive LC-MS/MS methods have been developed that allow for the quantification of very low concentrations of dextromethorphan metabolites. For assays measuring dextrorphan (post-hydrolysis), LLOQs in the low ng/mL or nanomolar range are commonly achieved, which is crucial for pharmacokinetic and metabolic phenotyping studies. ingentaconnect.comnih.gov One LC-MS/MS assay developed to quantify dextromethorphan and dextrorphan in human saliva for CYP2D6 phenotyping established an LLOQ of 1 pmol/mL. nih.gov Another method for oral fluid analysis set the LLOQ for dextrorphan at 5.0 ng/mL. oup.comnih.gov In urine, an LLOQ of 0.39 µmol/L has been reported using a gas chromatography method. researchgate.net
In Vitro Research Models for Investigating Dextrorphan O Glucuronide Formation Kinetics
Utilization of Human Liver Microsomes (HLMs)
Human liver microsomes (HLMs) are a standard in vitro tool for studying drug metabolism, including the formation of dextrorphan (B195859) O-glucuronide. nih.govcurrentseparations.com HLMs are subcellular fractions containing enzymes from the endoplasmic reticulum of liver cells, most notably UDP-glucuronosyltransferases (UGTs), which are responsible for glucuronidation. researchgate.netoup.com By incubating dextrorphan with HLMs and the cofactor UDP-glucuronic acid (UDPGA), researchers can measure the rate of dextrorphan O-glucuronide formation. researchgate.netcncb.ac.cn This allows for the determination of key kinetic parameters like the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax). researchgate.netresearchgate.net
Kinetic studies using HLMs have shown that the formation of this compound follows Michaelis-Menten kinetics. researchgate.net These experiments are fundamental for understanding the efficiency of this metabolic pathway and for predicting potential drug-drug interactions. nih.govlivermetabolism.com The kinetic parameters obtained from HLM studies serve as a baseline for more complex investigations. researchgate.net
Table 1: Kinetic Parameters of this compound Formation in Human Liver Microsomes This interactive table provides kinetic values for the formation of this compound.
| Parameter | Value | Description |
|---|---|---|
| Km | 1.1 mM | The substrate concentration at which the reaction rate is half of Vmax. nih.gov |
| Vmax | 115 nmol/mg protein/h | The maximum rate of the reaction. nih.gov |
Application of Recombinant UGT Enzymes
To identify the specific UGT isoforms that catalyze the formation of this compound, scientists use recombinant UGT enzymes. nih.govmdpi.com These are individual UGT enzymes produced in cell lines, which allows for the isolated study of each enzyme's activity. nih.gov This method avoids the confounding variables present in HLMs where multiple enzymes are active.
Isolated Hepatocyte Systems for Metabolite Formation Studies
Isolated hepatocytes, which are intact liver cells, offer a more physiologically relevant in vitro model compared to microsomes. currentseparations.comvfu.cz They contain the full complement of metabolic enzymes and cofactors within their natural cellular environment. currentseparations.com Cryopreserved human hepatocytes are a reliable tool for studying the formation of this compound. nih.gov
In these systems, researchers can investigate the entire metabolic sequence, from drug uptake into the cell to subsequent phase I and phase II metabolism. currentseparations.com The use of hepatocytes allows for a more comprehensive understanding of how dextrorphan is processed in the liver. vfu.cznih.gov The data from these studies can be used to predict the hepatic clearance of the drug in vivo. nih.gov Studies have successfully used isolated hepatocytes to characterize the kinetics of dextromethorphan (B48470) metabolism, including the formation of this compound. nih.govtemple.edu
Investigating the Influence of Protein Binding on Glucuronidation Kinetics
Protein binding can significantly affect the rate of drug metabolism by limiting the amount of free drug available to metabolic enzymes. nih.gov In in vitro experiments, the presence of proteins like bovine serum albumin (BSA) in the incubation medium can alter the observed kinetics of dextrorphan glucuronidation. researchgate.net
By comparing the kinetic parameters in the presence and absence of protein, the impact of binding on the formation of this compound can be quantified. researchgate.net Dextromethorphan itself is approximately 60-70% bound to serum proteins. europa.eudrugbank.com Understanding the effect of protein binding is crucial for accurately extrapolating in vitro data to predict in vivo pharmacokinetics. nih.gov
In Vivo Non Human Animal Studies on Dextrorphan O Glucuronide Metabolism
Pharmacokinetic Profiling in Specific Animal Species
The pharmacokinetic properties of dextrorphan (B195859) and its glucuronide conjugate exhibit considerable variability among different animal models. These differences are often attributed to variations in metabolic enzyme activity, particularly cytochrome P450 and UDP-glucuronosyltransferases.
Equine Models
In horses, dextromethorphan (B48470) is extensively metabolized, with dextrorphan being a major metabolite. researchgate.net Studies have shown that after oral administration of dextromethorphan, conjugated dextrorphan, which is primarily dextrorphan O-glucuronide, is the predominant form found in plasma, with its area under the curve (AUC) being significantly higher than that of both dextromethorphan and free dextrorphan. researchgate.netnih.gov This indicates a very efficient glucuronidation process in this species. uky.edu
One study reported that the disposition of dextromethorphan varies markedly among horses, with some being classified as poor, extensive, or ultrarapid metabolizers, which directly impacts the formation of dextrorphan and its subsequent glucuronidation. nih.govavma.org The plasma concentrations of total dextrorphan (the sum of dextrorphan and dextrorphan-O-β-glucuronide) have been used to calculate metabolic ratios to phenotype individual horses. nih.govavma.orgavma.org The significant inter-individual variation in metabolism highlights the polymorphic nature of the relevant enzymes in horses. uky.eduavma.org
Table 1: Pharmacokinetic Parameters of Dextromethorphan and its Metabolites in Horses Data from a study involving a single oral administration of dextromethorphan.
| Analyte | Cmax (ng/mL) | Tmax (h) | AUC (h*ng/mL) |
| Dextromethorphan | 519.4 | 0.55 | 563.8 |
| Free Dextrorphan | - | - | 2.19 |
| Conjugated Dextrorphan | - | - | 6,691 |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve. Source: researchgate.netnih.gov
Canine Models
In dogs, the metabolism of dextromethorphan also leads to the formation of dextrorphan, which is then conjugated. researchgate.net Following oral administration of dextromethorphan, free dextrorphan was not detected in plasma samples; however, enzymatic treatment of the plasma with glucuronidase released both dextromethorphan and dextrorphan, confirming that conjugation is a significant metabolic pathway. researchgate.net This suggests that, similar to horses, dogs efficiently glucuronidate dextrorphan. The oral bioavailability of dextromethorphan in dogs is low, which may be partly due to extensive first-pass metabolism, including glucuronidation. researchgate.net
A study phenotyping healthy pet dogs revealed wide variability in dextromethorphan metabolism, with a 63-fold variation in the metabolic ratio of dextrorphan to dextromethorphan in urine. avma.org This variability was associated with breed differences, suggesting a genetic basis for the metabolic capacity. avma.org
Rodent Models
Studies in rats have also been conducted to understand the pharmacokinetics of dextromethorphan and its metabolites. Following administration, both dextromethorphan and dextrorphan can be detected in rat plasma. ingentaconnect.com While specific data on this compound pharmacokinetics in rats is limited in the provided context, the general metabolic pathway involving O-demethylation to dextrorphan followed by glucuronidation is a recognized route. ingentaconnect.com Research comparing various species noted that mice and rats exhibit different bioavailability and intrinsic clearance values for CYP substrates compared to humans, which would influence the formation of dextrorphan and its subsequent glucuronidated metabolite. longdom.org In vitro studies using rat liver microsomes have shown the formation of various metabolites, and it is understood that glucuronide conjugates are major excretion products. nih.govmdpi.com
Identification of Additional Glucuronide Metabolites in Animal Plasma and Urine
Beyond this compound, further metabolic processes can lead to the formation of other glucuronidated metabolites. These have been identified in the plasma and urine of animals, indicating a more complex metabolic profile than initially presumed.
Hydroxyl-desmethyl Dextrorphan Glucuronides
In equine models, in addition to the primary glucuronide of dextrorphan, a hydroxyl-desmethyl dextrorphan glucuronide has been identified in plasma. researchgate.netnih.gov This finding suggests that dextrorphan can undergo further hydroxylation and demethylation reactions prior to or after glucuronidation. The presence of these multi-step metabolites highlights the extensive metabolic capabilities of the horse liver. researchgate.netnih.gov
Hydroxylated Dextrorphan Glucuronides
Research in horses has also revealed the presence of three different forms of hydroxylated dextrorphan glucuronides in plasma. researchgate.netnih.gov These metabolites were also detected in urine, some in their glucuronidated form. researchgate.net This indicates that hydroxylation is a significant pathway in the metabolism of dextrorphan in this species, leading to a variety of conjugated end-products that are then excreted. researchgate.net
Comparison of Free Versus Conjugated Dextrorphan Levels in Animal Models
Research in various non-human animal models demonstrates that dextrorphan undergoes extensive conjugation, primarily through glucuronidation, leading to substantially higher concentrations of its conjugated form, this compound, compared to the free (unconjugated) form in systemic circulation.
In studies conducted on healthy dogs, free dextrorphan was not detected in plasma samples following the administration of dextromethorphan. nih.govresearchgate.net However, after treating the plasma with the enzyme glucuronidase, both dextromethorphan and dextrorphan were released, confirming that conjugation is a significant metabolic pathway for these compounds in this species. nih.govresearchgate.net The absence of detectable free dextrorphan while its conjugated form is present implies that the levels of conjugated dextrorphan are significantly higher. nih.govresearchgate.net Further canine studies designed to phenotype drug metabolism have also utilized enzymatic treatment with glucuronidase on urine samples to quantify total dextrorphan levels, a methodology that underscores the prevalence of the conjugated metabolite. avma.org
Studies in horses provide a more direct quantitative comparison. Following a single oral administration of dextromethorphan to horses, the resulting plasma concentrations of free dextrorphan were found to be approximately 100-fold lower than those of conjugated dextrorphan. researchgate.net Analysis of the area under the plasma concentration-time curve (AUC)—a measure of total drug exposure—showed a vast difference between the two forms. researchgate.net
A separate investigation in Thoroughbred horses also highlighted the importance of the conjugated metabolite by measuring "total dextrorphan," which includes both dextrorphan and dextrorphan-O-β-glucuronide, to assess metabolic phenotypes. avma.orgavma.org This approach of measuring the sum of both forms is necessary because the conjugated metabolite represents such a large proportion of the total dextrorphan in the body. avma.orgavma.org
The data consistently indicate that across different animal species, dextrorphan is efficiently converted to its glucuronide conjugate, making this compound the predominant form found in plasma.
Data Table: Comparison of Plasma Exposure (AUC) of Free vs. Conjugated Dextrorphan in Horses
The following table presents the area under the curve (AUC) for free dextrorphan and conjugated dextrorphan in horses after a single oral dose of dextromethorphan, illustrating the significant difference in plasma exposure between the two forms. researchgate.net
| Compound | Area Under the Curve (AUC) (h*ng/mL) |
| Free Dextrorphan | 2.19 |
| Conjugated Dextrorphan | 6,691 |
Computational Modeling and Simulation in Dextrorphan O Glucuronide Research
Physiologically-Based Pharmacokinetic (PBPK) Modeling Approaches
Physiologically-based pharmacokinetic (PBPK) modeling represents a sophisticated approach to simulate the absorption, distribution, metabolism, and excretion (ADME) of compounds in the body. For dextrorphan (B195859) O-glucuronide, PBPK models are crucial for understanding its formation and disposition as part of the broader metabolic cascade of its parent drug, dextromethorphan (B48470).
The study of dextrorphan O-glucuronide is intrinsically linked to its precursors, dextromethorphan (parent) and dextrorphan (primary metabolite). Consequently, researchers have developed comprehensive whole-body PBPK models that encompass this entire metabolic sequence, often referred to as parent-metabolite-metabolite models. nih.govnih.gov These models are constructed using software platforms like PK-Sim® and MoBi® or encoded in standardized formats like the Systems Biology Markup Language (SBML). nih.govnih.govfrontiersin.orgbiorxiv.org
The development process begins with an extensive search of published literature to gather essential drug-dependent parameters, including physicochemical properties and information on ADME pathways. nih.govnih.gov The core of the model consists of a series of ordinary differential equations that describe the movement and transformation of dextromethorphan, dextrorphan, and this compound through various physiological compartments, such as the liver, kidney, and intestine. frontiersin.orgbiorxiv.org
Validation is a critical step to ensure the model's predictive accuracy. This is achieved by comparing the model's simulations against real-world clinical data. nih.gov Researchers use extensive pharmacokinetic datasets curated from numerous clinical studies, which include plasma concentration-time profiles of all three compounds (dextromethorphan, dextrorphan, and this compound). nih.govnih.govfrontiersin.org The model's performance is evaluated by graphically and statistically comparing simulated outcomes, such as the area under the concentration-time curve (AUC) and maximum concentration (Cmax), with observed clinical results. nih.govnih.gov A successfully validated model can accurately describe the pharmacokinetic profiles across various studies and individual subjects. nih.gov For instance, one such model accurately predicted plasma concentrations for 28 population studies and 72 individual profiles. nih.govnih.gov
A key strength of PBPK models is their ability to mechanistically integrate enzyme kinetics and tissue distribution data to simulate metabolic processes realistically. The formation of this compound is a multi-step process primarily occurring in the liver. frontiersin.org
First, dextromethorphan is O-demethylated to dextrorphan, a reaction catalyzed mainly by the cytochrome P450 enzyme CYP2D6, with a minor contribution from CYP3A4. frontiersin.orglivermetabolism.com This conversion is modeled using Michaelis-Menten kinetics, defined by the parameters Vmax (maximum reaction rate) and Km (Michaelis constant, the substrate concentration at half Vmax). frontiersin.orgresearchgate.net Subsequently, dextrorphan undergoes rapid glucuronidation to form this compound, a reaction mediated by UDP-glucuronosyltransferase (UGT) enzymes. livermetabolism.com While several UGT2B isoforms are involved, UGT2B15 is reported to have the largest contribution and is often used as a surrogate in models. nih.govresearchgate.net The final metabolite, this compound, is then eliminated from the body, primarily through renal excretion via the kidneys. nih.govfrontiersin.org
Tissue disposition is described by parameters such as tissue-to-plasma partition coefficients, which determine how the compounds distribute between the blood and various body tissues. biorxiv.org
The table below summarizes key enzymes and their kinetic parameters used in these PBPK models.
| Compound/Process | Enzyme(s) | Kinetic Parameter | Value | Source |
| Dextromethorphan → Dextrorphan | CYP2D6, CYP3A4 | - | - | frontiersin.org |
| Dextrorphan → this compound | UGTs (e.g., UGT2B15) | Vmax | 0.8953 mmol/min/L | livermetabolism.com |
| Km | 0.157 mM | livermetabolism.com |
Table 1: Key Enzymes and Kinetic Parameters in the Dextromethorphan Metabolic Pathway.
Development and Validation of Parent-Metabolite-Metabolite Models
Simulation of Interindividual Variability in Glucuronidation
A significant challenge in pharmacology is the high degree of variability in drug response among individuals. PBPK models are particularly useful for simulating this interindividual variability, much of which can be attributed to genetic differences in drug-metabolizing enzymes.
The formation of this compound from its immediate precursor, dextrorphan, is catalyzed by UGT enzymes. livermetabolism.com Specifically, UGT2B isoforms, including UGT2B4, UGT2B7, UGT2B15, and UGT2B17, are primarily responsible for this glucuronidation step. researchgate.net The human UGT superfamily is known to be highly polymorphic, meaning there are common variations in the genes coding for these enzymes within the population. nih.govmdpi.com
Genetic polymorphisms in UGTs can lead to enzymes with altered activity, which in turn can affect the rate of glucuronidation. nih.gov For example, genetic variants have been identified for UGT2B7 and UGT2B15, both of which are involved in dextrorphan metabolism. nih.gov While PBPK models for dextromethorphan have extensively incorporated genetic polymorphisms for CYP2D6, the direct modeling of specific UGT polymorphisms on this compound formation is less detailed in current literature. nih.govfrontiersin.org However, given the established role of UGTs and their known genetic variability, it is a critical area for future research. Altered UGT function due to genetic factors could significantly influence the plasma concentrations and elimination rate of this compound. researchgate.net
Drug-Gene Interaction (DGI) modeling investigates how an individual's genetic makeup affects their response to a drug. In the context of the dextromethorphan pathway, PBPK models have been instrumental in predicting the effects of DGIs. nih.govnih.govfrontiersin.org These models primarily focus on the well-documented polymorphisms of the CYP2D6 gene. frontiersin.org
The CYP2D6 gene is highly polymorphic, leading to different metabolic phenotypes, such as poor, intermediate, extensive, and ultrarapid metabolizers. frontiersin.orgricardinis.pt PBPK models incorporate these genetic differences by adjusting the enzyme kinetics (Vmax and Km) for the conversion of dextromethorphan to dextrorphan based on an individual's CYP2D6 "activity score". frontiersin.orgdntb.gov.ua
This DGI modeling has a direct and significant downstream effect on this compound. The rate of dextrorphan formation, dictated by an individual's CYP2D6 genotype, determines the amount of substrate available for the UGT enzymes. frontiersin.org Therefore, a person with a low CYP2D6 activity score (poor metabolizer) will produce dextrorphan slowly, leading to lower levels of this compound. Conversely, an ultrarapid metabolizer will produce dextrorphan quickly, resulting in higher and more rapid formation of this compound. researchgate.net By modeling the genetic variations in the initial metabolic step, PBPK simulations can accurately predict the variability in exposure to the final glucuronide metabolite. nih.govfrontiersin.org
Impact of UGT Genetic Polymorphisms on this compound Formation
Sensitivity Analysis of Model Parameters on Metabolite Exposure
Sensitivity analysis is a computational technique used to determine how much the uncertainty in the output of a model can be attributed to different sources of uncertainty in its inputs. In PBPK modeling, it helps identify which physiological or biochemical parameters have the most significant influence on a drug's pharmacokinetic profile. frontiersin.orgbiorxiv.org
For the dextromethorphan PBPK model, local sensitivity analyses have been performed to assess the impact of various parameters on the exposure of dextromethorphan, dextrorphan, and this compound. nih.govbiorxiv.org This typically involves systematically varying individual model parameters (e.g., by ±10%) and observing the resulting change in outputs like the AUC of the metabolite. nih.govbiorxiv.org
Studies have shown that the exposure to this compound is sensitive to parameters related to its formation and elimination. nih.gov The analysis confirms that much of the variability in the pharmacokinetics of the entire pathway can be attributed to the variability in the enzyme kinetics of CYP2D6 and CYP3A4, which control the formation of the precursor, dextrorphan. livermetabolism.com
The table below lists some of the key parameters that have been evaluated in sensitivity analyses for their impact on metabolite exposure.
| Parameter Category | Specific Parameters Analyzed |
| Enzyme Kinetics | Catalytic rate constant (kcat), Michaelis constant (Km) |
| Physicochemical Properties | Lipophilicity, Fraction unbound in plasma (fu) |
| Intestinal Absorption | Intestinal permeability |
Table 2: Parameters Evaluated in Sensitivity Analyses of Dextromethorphan Pathway PBPK Models.
Future Research Directions and Methodological Advancements in Dextrorphan O Glucuronide Investigation
Elucidation of Minor Glucuronidation Pathways and Unidentified Conjugates
Dextromethorphan (B48470) metabolism is a multi-step process involving several enzymes and resulting in various metabolites. wikipedia.orghmdb.cagoogle.com The principal pathway involves the O-demethylation of dextromethorphan to its active metabolite, dextrorphan (B195859), primarily by the enzyme CYP2D6. touro.edunih.gov Subsequently, dextrorphan undergoes rapid and extensive glucuronidation to form dextrorphan O-glucuronide, a reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. touro.eduresearchgate.net This conjugate is a major urinary excretion product. mdpi.comnih.gov
However, the metabolic map is not entirely complete. Minor pathways and additional conjugates likely exist and warrant further investigation. For instance, dextrorphan and its precursor, dextromethorphan, can be metabolized to 3-hydroxymorphinan. touro.edunih.govdrugbank.com This metabolite is also excreted in large part as a glucuronide conjugate. nih.gov The specific UGT isoforms responsible for 3-hydroxymorphinan glucuronidation and the quantitative importance of this pathway relative to dextrorphan O-glucuronidation require more detailed characterization.
Future research should focus on:
Identifying Additional Conjugates: Beyond O-glucuronidation, dextrorphan and other downstream metabolites like 3-hydroxymorphinan could potentially undergo other phase II conjugation reactions, such as sulfation. drugbank.com Advanced analytical techniques, such as high-resolution mass spectrometry, are needed to screen for and identify these novel or trace-level conjugates in biological matrices.
Characterizing N-Glucuronidation: While O-glucuronidation of the phenolic hydroxyl group of dextrorphan is the predominant pathway, the potential for N-glucuronidation at the nitrogen atom in the morphinan (B1239233) ring, although likely a minor route, cannot be entirely dismissed without specific investigation.
Mapping UGT Isoform Contribution: While UGT2B isoforms, including UGT2B4, UGT2B7, UGT2B15, and UGT2B17, have been implicated in dextrorphan O-glucuronidation, the precise contribution of each and the potential involvement of other UGTs (e.g., from the UGT1A family) need to be systematically dissected. researchgate.netnih.gov This is particularly important given the known expression of various UGTs in both hepatic and extrahepatic tissues like the kidney and intestine. nih.govmdpi.com
Development of Novel In Vitro Models for Enhanced Predictivity of Glucuronidation
The accurate prediction of in vivo metabolic clearance from in vitro data is a cornerstone of drug development. nih.gov For this compound, this relies on in vitro systems that faithfully recapitulate the glucuronidation capacity of human tissues.
Standard in vitro models include human liver microsomes (HLM) and cryopreserved hepatocytes. nih.gov HLMs are subcellular fractions containing UGT enzymes and are useful for kinetic studies, but they lack the cellular context and complete set of cofactors. nih.govfujifilm.com Cryopreserved hepatocytes are considered a gold standard as they contain a full complement of metabolic enzymes and cofactors. fujifilm.com However, even these models have limitations, and there is a continuous drive to develop more predictive systems.
Future advancements in this area include:
Micropatterned Co-cultures (MPCCs): These models, which involve culturing hepatocytes with stromal fibroblasts in a specific architecture, have shown improved long-term viability and metabolic function compared to conventional hepatocyte suspensions. nih.gov For UGT-mediated metabolism, MPCCs have demonstrated higher and more reproducible intrinsic clearance estimates, bringing in vitro predictions closer to in vivo reality. nih.gov Applying MPCCs to study dextrorphan glucuronidation could provide more accurate clearance predictions.
Advanced Cryopreserved Hepatocyte Systems: Novel preparations of cryopreserved hepatocytes, such as cofactor-supplemented permeabilized cells, offer a more convenient and robust experimental system. fujifilm.com These "MetMax" human hepatocytes simplify experimental procedures and can maintain metabolic activity even under conditions that might compromise conventional hepatocytes. fujifilm.com Their utility in selectively studying glucuronidation by controlling cofactor availability makes them a promising tool for dissecting dextrorphan's metabolic pathways. fujifilm.com
Perfused 3D Liver Models: Dynamic, perfused systems, sometimes referred to as "liver-on-a-chip" technology, offer a more physiologically relevant environment than static cultures. researchgate.net Studies using such systems have shown higher UGT2B activity and a more comprehensive metabolic profile for dextromethorphan, including the formation of this compound, compared to static 2D cultures. researchgate.net These models are better suited to study the interplay between phase I and phase II metabolism.
Refinement of Computational Models for Precision Pharmacometabolomics
Computational modeling is an indispensable tool for integrating in vitro data to predict in vivo pharmacokinetics and understand inter-individual variability. nih.gov The field of pharmacometabolomics, which analyzes the metabolic profile of an individual to predict their response to a drug, relies heavily on these models. researchgate.netnih.govresearchgate.net
For dextromethorphan and its metabolites, physiologically-based pharmacokinetic (PBPK) modeling has emerged as a powerful approach. nih.govfrontiersin.org
Whole-Body PBPK Models: Comprehensive PBPK models have been developed that describe the absorption, distribution, metabolism, and excretion of dextromethorphan, dextrorphan, and this compound. nih.govpharmgkb.org These models incorporate system-specific data (e.g., organ blood flows) and drug-specific data (e.g., enzyme kinetics) to simulate plasma concentration-time profiles. nih.govfrontiersin.org Future refinement of these models will involve incorporating more granular data on minor metabolic pathways and the kinetics of specific UGT isoforms involved in this compound formation. This will improve the accuracy of predicting metabolite exposure. researchgate.net
Integrating Pharmacogenomics: A key strength of PBPK models is their ability to incorporate genetic information (pharmacogenomics). frontiersin.org For dextromethorphan, this has been extensively applied to model the impact of CYP2D6 polymorphisms on dextrorphan formation. nih.govfrontiersin.org A similar approach is needed for the UGT genes. By integrating data on UGT polymorphisms known to alter enzyme function, PBPK models can be refined to predict how an individual's genetic makeup will specifically affect this compound levels.
Quantitative Structure-Activity Relationship (QSAR) Models: While fewer efforts have been directed towards UGTs compared to CYPs, 3D-QSAR models like CoMFA and CoMSIA are being developed to predict the substrate selectivity and clearance by specific UGT isoforms, such as UGT1A9. nih.gov Developing such models for the UGT2B isoforms responsible for dextrorphan glucuronidation could help in understanding the structural determinants of substrate binding and turnover, providing a molecular basis for their catalytic function. nih.gov
The integration of these refined computational models with global metabolomics data will advance the goal of precision pharmacometabolomics, enabling the identification of metabolic biomarkers that can prospectively predict an individual's metabolic phenotype for dextromethorphan. researchgate.netresearchgate.net
Exploration of Endogenous and Exogenous Modulators of this compound Formation
The rate and extent of this compound formation are not static but can be influenced by a variety of internal (endogenous) and external (exogenous) factors. Identifying these modulators is critical for predicting potential drug-drug and drug-endobiotic interactions.
Exogenous Modulators:
CYP2D6 Inhibitors: The most significant modulation occurs upstream of glucuronidation. Co-administration of potent CYP2D6 inhibitors, such as quinidine (B1679956), drastically reduces the formation of dextrorphan, and consequently, its glucuronide conjugate. touro.eduresearchgate.net This shifts the metabolism of dextromethorphan towards other pathways.
UGT Inducers/Inhibitors: While less studied for dextrorphan specifically, many drugs and xenobiotics are known to induce or inhibit UGT enzymes. researchgate.netmdpi.com For example, certain retinoids have been shown to induce UGTs in vitro. researchgate.net Future research should systematically screen for compounds that directly modulate the activity of UGT2B isoforms responsible for dextrorphan glucuronidation. This is crucial for predicting interactions with co-administered medications.
Endogenous Modulators:
Genetic Polymorphisms: The UGT enzyme family is subject to significant genetic polymorphism, which can lead to impaired, reduced, or even absent enzyme activity. eur.nlresearchgate.net The impact of polymorphisms in UGT1A and UGT2B7 genes on drug metabolism is well-documented for other substrates. nih.goveur.nl A key area for future research is to comprehensively study the impact of known polymorphisms in UGT2B4, UGT2B7, UGT2B15, and UGT2B17 on the kinetics of this compound formation. This could explain a significant portion of the inter-individual variability in dextrorphan clearance.
Disease States: Pathophysiological conditions, particularly liver disease, can impair glucuronidation capacity. researchgate.net For example, Gilbert's syndrome, a condition of reduced UGT1A1 activity, can affect the metabolism of drugs that are substrates for this enzyme. eur.nlresearchgate.net The effect of liver and kidney diseases on the expression and activity of the specific UGTs that metabolize dextrorphan needs systematic evaluation.
Endogenous Substrates: UGT enzymes metabolize both xenobiotics and endogenous compounds like bilirubin (B190676) and steroid hormones. eur.nltandfonline.com Competition for the enzyme's active site between dextrorphan and high levels of an endogenous substrate could potentially occur, although the clinical significance of this remains to be explored.
Q & A
Q. How to design a study to distinguish this compound from acyl-glucuronide metabolites?
- Methodological Answer : Acyl-glucuronides are labile under alkaline conditions, whereas O-glucuronides are stable. Perform pH-shift stability tests (e.g., incubation at pH 7.4 vs. 9.0) and monitor degradation via LC-MS. For structural confirmation, use high-resolution MS/MS fragmentation (e.g., m/z 478.36 for O-glucuronide vs. acyl-glucuronide derivatives) .
Q. What in vitro-in vivo extrapolation (IVIVE) techniques are applicable to predict this compound clearance in humans?
- Methodological Answer : Scale hepatocyte or microsomal intrinsic clearance (CLint) using physiologically based pharmacokinetic (PBPK) models. Incorporate fractional turnover (fm) values for UGT isoforms and adjust for plasma protein binding . Cross-species scaling requires allometric exponents derived from preclinical PK data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
